molecular formula C15H14N4O2 B2842443 N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 2034620-77-2

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2842443
CAS No.: 2034620-77-2
M. Wt: 282.303
InChI Key: CSJCKPSWBCPYNN-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Mechanism of Action

Target of Action

The primary targets of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide are currently unknown. The compound belongs to the pyrazolo[1,5-a]pyrimidine class

Mode of Action

Other pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinase 2 (cdk2), a protein involved in cell cycle regulation . If this compound shares a similar mechanism, it may interact with its target proteins, leading to changes in their function and potentially affecting cell cycle progression.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways affected by this compound. If it does inhibit CDK2 like other pyrazolo[1,5-a]pyrimidine derivatives , it could impact the cell cycle, particularly the transition from G1 phase to S phase.

Result of Action

If it acts similarly to other pyrazolo[1,5-a]pyrimidine derivatives, it could potentially inhibit cell cycle progression, leading to cell growth arrest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with pyrimidine precursors in the presence of suitable catalysts and solvents. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups .

Scientific Research Applications

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides

Uniqueness

N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide is unique due to its specific structural features and the presence of the m-tolyloxy group, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(3-methylphenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-11-3-2-4-13(7-11)21-10-15(20)18-12-8-16-14-5-6-17-19(14)9-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJCKPSWBCPYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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